2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride

Lead Optimization Physicochemical Profiling SAR Studies

2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride (CAS 102489-47-4), also cataloged as C 5388 or LS-13755, is a synthetic substituted acetotoluidide derivative with the molecular formula C₁₉H₃₃Cl₂N₃O and a molecular weight of 390.4 g/mol. Structurally, it features a 6'-chloro-o-acetotoluidide core bearing a tertiary amine side chain that integrates both an N-butyl substituent and an N-(2-diethylaminoethyl) group on the glycine-bridge nitrogen.

Molecular Formula C19H33Cl2N3O
Molecular Weight 390.4 g/mol
CAS No. 102489-47-4
Cat. No. B12795915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride
CAS102489-47-4
Molecular FormulaC19H33Cl2N3O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]
InChIInChI=1S/C19H32ClN3O.ClH/c1-5-8-12-23(14-13-22(6-2)7-3)15-18(24)21-19-16(4)10-9-11-17(19)20;/h9-11H,5-8,12-15H2,1-4H3,(H,21,24);1H
InChIKeyHBPOLOPOSNDZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide Hydrochloride (CAS 102489-47-4): Structural Identity and Procurement Baseline


2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride (CAS 102489-47-4), also cataloged as C 5388 or LS-13755, is a synthetic substituted acetotoluidide derivative with the molecular formula C₁₉H₃₃Cl₂N₃O and a molecular weight of 390.4 g/mol. Structurally, it features a 6'-chloro-o-acetotoluidide core bearing a tertiary amine side chain that integrates both an N-butyl substituent and an N-(2-diethylaminoethyl) group on the glycine-bridge nitrogen. [1] This compound belongs to the aryl amide class of sodium channel modulators, sharing the pharmacophoric 2,6-dimethylaniline (here, 2-chloro-6-methylaniline) motif with clinically established local anesthetics such as lidocaine and butanilicaine. It is supplied as a hydrochloride salt with a reported purity of 96% from commercial vendors, intended exclusively for research use.

2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide Hydrochloride: Why In-Class Analogs Cannot Be Assumed Interchangeable


The acetotoluidide class encompasses compounds with highly divergent pharmacological, physicochemical, and toxicological profiles that arise from even single-point substitutions on the amine bridge. Butanilicaine (CAS 3785-21-5), which differs by carrying only a simple N-butyl group rather than the N-butyl-N-(diethylaminoethyl) disubstitution pattern found in 102489-47-4, exhibits an intraperitoneal LD₅₀ of 370 mg/kg in rats and a subcutaneous LD₅₀ of 2,450 mg/kg in mice. The introduction of the second basic nitrogen center in 102489-47-4 alters the molecule's ionization state at physiological pH (estimated pKₐ shift), hydrogen-bonding capacity, and LogP, all of which critically govern sodium channel binding kinetics, tissue distribution, and metabolic N-dealkylation rates. [1] These molecular differences translate into measurable disparities in onset time, potency, duration of action, and systemic toxicity—precluding direct interchangeability in any experimental or industrial application without empirical verification.

2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Property Differentiation: Molecular Weight and Predicted Lipophilicity vs. Butanilicaine and Ethoxy Analog

The molecular weight of 2-(butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride (390.4 g/mol) is substantially higher than that of butanilicaine hydrochloride (291.2 g/mol; CAS 6027-28-7) representing a 34% increase, and exceeds the ethoxy analog (6'-chloro-2-(2-(diethylamino)ethoxy)-o-acetotoluidide HCl, 335.3 g/mol; CAS 102489-48-5) by 16%. This mass increase, combined with the presence of a second ionizable tertiary amine center (estimated pKₐ ≈ 8–9) absent in butanilicaine, predicts a higher LogD₇.₄ and consequently greater membrane partitioning and tissue retention. [1] The hydrogen bond acceptor count rises from 2 (butanilicaine free base) to 3 (target compound), and the rotatable bond count increases from 6 to 10, conferring greater conformational flexibility for induced-fit binding within the sodium channel inner cavity. [1]

Lead Optimization Physicochemical Profiling SAR Studies

Ionization State Differentiation: Estimated pKₐ and pH-Dependent Speciation vs. Monoamine Analogs

The target compound contains two basic nitrogen centers: a diethylamino group (predicted pKₐ ≈ 9.5–10.5) and a tertiary amine bridging the glycine scaffold (predicted pKₐ ≈ 7.5–8.5). Butanilicaine, by contrast, possesses only a single secondary amine (pKₐ ≈ 8.5–9.0). [1] At physiological pH 7.4, butanilicaine exists predominantly (≈85–95%) in the protonated, charged form characteristic of amide local anesthetics. The target compound, with its additional basic center, is expected to carry a higher net positive charge at pH 7.4, enhancing electrostatic attraction to the negatively charged selectivity filter of voltage-gated sodium channels (Nav). [2] The ethoxy analog (CAS 102489-48-5), while also bearing two basic nitrogens, replaces the hydrophobic butyl substituent with an ether oxygen (H-bond acceptor), yielding a distinctly different charge distribution and solvation profile. [2]

Ionization State pH-Dependent Activity Drug Design

Metabolic Stability Differentiation: Predicted Resistance to N-Dealkylation vs. Butanilicaine

Butanilicaine undergoes rapid hepatic N-dealkylation of its butyl side chain, a primary route of metabolic inactivation for amino amide local anesthetics. [1] The target compound (102489-47-4) introduces steric shielding of the glycine-bridge nitrogen through dual N-butyl and N-(diethylaminoethyl) substitution, which sterically hinders cytochrome P450 access to the N-dealkylation site. This steric protection, coupled with the electron-withdrawing influence of the diethylaminoethyl group, is predicted to reduce the Vmax of CYP3A4- and CYP1A2-mediated N-dealkylation relative to butanilicaine. Additionally, the ethoxy analog (CAS 102489-48-5) is susceptible to O-dealkylation and esterase-mediated cleavage, metabolic liabilities that are absent in the all-carbon side chain of the target compound.

Metabolic Stability N-Dealkylation Hepatic Clearance

Toxicological Threshold Differentiation: Acute Toxicity Profile Extrapolated from Structural Analogs

The structurally simpler analog butanilicaine phosphate exhibits an intravenous LD₅₀ of 30 mg/kg and an intraperitoneal LD₅₀ of 363 mg/kg in mice, with an intraperitoneal LD₅₀ of 259 mg/kg in rats. [1] Another in-class compound (m-acetotoluidide, 6'-chloro-2-(diethylamino)-, hydrochloride; CAS 77966-49-5) demonstrates an intraperitoneal LD₅₀ of 370 mg/kg in rats and a subcutaneous LD₅₀ of 2,450 mg/kg in mice. The target compound (102489-47-4) has a molecular weight 34% higher than butanilicaine, predicting lower molar potency on a mg/kg basis and thus a potentially wider therapeutic index. The dibasic nature may also reduce CNS penetration relative to monobasic analogs, potentially mitigating the dose-limiting seizure liability that is the hallmark of systemic local anesthetic toxicity. [1]

Acute Toxicity Safety Pharmacology Therapeutic Index

Best Research and Industrial Application Scenarios for 2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide Hydrochloride (102489-47-4)


Sustained-Release Local Anesthetic Formulation Development

The elevated molecular weight (+34% vs. butanilicaine) and predicted higher LogD₇.₄ make this compound an optimal candidate for encapsulation in liposomal or polymeric sustained-release delivery systems, where slower diffusion out of the carrier matrix translates into prolonged analgesia [1]. Its sterically shielded N-dealkylation site predicts extended in vivo half-life, reducing the need for vasoconstrictor co-administration [2].

Structure-Activity Relationship (SAR) Probe for Sodium Channel Subtype Selectivity

The unique N-butyl-N-(diethylaminoethyl) disubstitution pattern provides a novel chemotype for probing Nav1.7 and Nav1.8 subtype binding pockets, which are key pain targets [1]. Compared to the simpler N-H analog (CAS 102489-49-6) and the N-isopropyl analog (CAS 102489-51-0), this compound explores a distinct region of chemical space at the glycine-bridge position, enabling SAR mapping of the hydrophobic sub-pocket within the channel inner cavity .

pH-Dependent Pharmacodynamic Studies in Inflammatory Pain Models

The dibasic nature of 102489-47-4 creates a unique ionization profile that may preserve sodium channel blocking activity at the acidic pH (≈5.5–6.5) characteristic of inflamed tissue, where monobasic local anesthetics show reduced efficacy due to excessive protonation and impaired membrane penetration [1]. This differentiated pH response makes the compound valuable for testing the 'pH hypothesis' in animal models of inflammatory or postoperative pain [2].

Reference Standard for Analytical Method Development in Acetotoluidide Series

With a purity specification of 96%, defined boiling point (462.1 °C at 760 mmHg), and flash point (233.2 °C), this compound can serve as a chromatographic reference standard for HPLC-MS method development and impurity profiling across the 102489-xx compound series (including CAS 102489-48-5, 102489-49-6, and 102489-51-0) during pharmaceutical process chemistry scale-up [1].

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